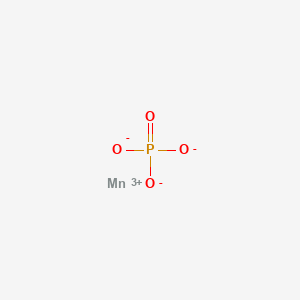

Manganese(III) phosphate

Description

Properties

CAS No. |

10236-39-2 |

|---|---|

Molecular Formula |

MnO4P |

Molecular Weight |

149.909 g/mol |

IUPAC Name |

manganese(3+);phosphate |

InChI |

InChI=1S/Mn.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 |

InChI Key |

BECVLEVEVXAFSH-UHFFFAOYSA-K |

SMILES |

[O-]P(=O)([O-])[O-].[Mn+3] |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Mn+3] |

Synonyms |

Manganese (II) phosphate, Mn 34% |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Manganese(III) Phosphate (B84403): Formula, Structure, and Experimental Protocols

This technical guide provides a comprehensive overview of manganese(III) phosphate (MnPO₄), a compound of interest in various scientific fields due to its unique electrochemical and catalytic properties. This document details its chemical formula, crystal structures, and quantitative data, along with experimental protocols for its synthesis and characterization.

Chemical Formula and General Properties

This compound is an inorganic compound with the chemical formula MnPO₄ .[1][2][3] It primarily exists in two forms: an anhydrous purple solid and a pale-green monohydrate (MnPO₄·H₂O).[1][4] The anhydrous form is hygroscopic and will absorb moisture to form the monohydrate.[1]

Table 1: General Properties of this compound Forms

| Property | Anhydrous (MnPO₄) | Monohydrate (MnPO₄·H₂O) |

| Molar Mass | 149.91 g/mol [1][2] | 167.92 g/mol [1] |

| Appearance | Purple solid[1] | Pale-green solid[1] |

| Density | 3.4 g/cm³[1] | 3.16 g/cm³[1] |

| Solubility | Insoluble in water, acetonitrile, ethanol, acetone[1] | Insoluble in water |

| Decomposition Temp. | 400 °C (in absence of moisture)[1] | Decomposes to Mn₂P₂O₇ at 420 °C[1] |

| Natural Occurrence | Purpurite[1] | Serrabrancaite[1] |

Crystal Structure

The crystal structure of this compound differs significantly between its anhydrous and monohydrated forms.

Anhydrous this compound (MnPO₄)

The anhydrous form of MnPO₄ possesses an orthorhombic crystal structure, belonging to the olivine (B12688019) group.[1] It occurs naturally as the mineral purpurite.[1]

Table 2: Crystallographic Data for Anhydrous MnPO₄

| Parameter | Value |

| Crystal System | Orthorhombic[1] |

| Space Group | Pmna[1] |

| Lattice Constants | a = 9.65 Å[1] |

| b = 5.91 Å[1] | |

| c = 4.78 Å[1] | |

| Lattice Volume (V) | 272 ų[1] |

This compound Monohydrate (MnPO₄·H₂O)

The monohydrate form, found naturally as the mineral serrabrancaite, adopts a monoclinic crystal structure.[1][5] Its framework is characterized by interconnected trans-[Mn(PO₄)₄(H₂O)₂] octahedra. A key feature of this structure is the distortion of the octahedra due to the Jahn-Teller effect, a geometric distortion that occurs in non-linear molecules in electronically degenerate states to reduce symmetry and energy.[1][5]

Table 3: Comparative Crystallographic Data for MnPO₄·H₂O

| Parameter | Lightfoot et al. (1987)[5] | Witzke et al. (2000)[5] | Other Reports[1][6][7] |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/c | C2/c |

| a (Å) | 6.912(1) | 6.914(2) | 6.912 - 6.916 |

| b (Å) | 7.470(1) | 7.468(2) | 7.467 - 7.470 |

| c (Å) | 7.357 | 7.364(2) | 7.368 |

| β (°) | 112.30(3) | 112.29(3) | 112.3 - 112.35 |

| Volume (ų) | 351.45 | 351.8(1) | - |

| Z | 4 | 4 | 4 |

| Calculated Density (g/cm³) | 3.173 | 3.16 | - |

Experimental Protocols

Synthesis Methodologies

The synthesis route chosen significantly impacts the final product's purity, crystallinity, and morphology.

Protocol 3.1.1: Synthesis of this compound Monohydrate (MnPO₄·H₂O) via Oxidation [4][8]

-

Mixing: In an evaporating dish, combine 14 grams of concentrated nitric acid with 42 grams of 85% phosphoric acid.

-

Addition of Manganese Source: While stirring, add 90 mL of a 50% (by weight) solution of manganese(II) nitrate.

-

Heating: Cover the dish with a watch glass and heat the mixture on a steam bath. The solution will turn amethyst (B1175072) in color as nitrogen oxides evolve.

-

Precipitation: An olive-green precipitate of MnPO₄·H₂O will form.

-

Filtration and Washing: Once a significant amount of precipitate has formed, filter the mixture using suction. Wash the collected solid with two 20 mL portions of water.

-

Drying: Dry the final product in air. The product should be washed until the rinsings are neutral to litmus (B1172312) to ensure it is acid-free.[8]

Protocol 3.1.2: Synthesis of Anhydrous this compound (MnPO₄) [1]

-

Reactants: Lithium manganese(II) phosphate (LiMnPO₄) and nitronium tetrafluoroborate (B81430) (NO₂BF₄).

-

Procedure: The synthesis involves the oxidation of LiMnPO₄ with NO₂BF₄. This reaction must be carried out under inert conditions as the anhydrous form is highly sensitive to moisture.[1]

Characterization Protocols

Protocol 3.2.1: X-ray Diffraction (XRD) Analysis for Structural Determination [5]

-

Sample Preparation: A finely ground powder of the synthesized manganese phosphate is prepared to ensure random orientation of the crystallites.

-

Mounting: The powder is mounted on a flat sample holder.

-

Data Collection: An XRD pattern is recorded using a powder diffractometer, typically with a Cu Kα radiation source (λ ≈ 1.54 Å). Data is collected over a 2θ range, commonly from 10° to 80°.

-

Analysis: The resulting diffraction pattern is analyzed by comparing the observed peak positions (2θ) and intensities to reference patterns from crystallographic databases (e.g., JCPDS) to identify the crystal phase. For detailed structural information, Rietveld refinement can be performed to determine precise lattice parameters.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound monohydrate.

Caption: Workflow for synthesis and characterization of MnPO₄·H₂O.

References

An In-depth Technical Guide to the Crystal Structure Determination of Anhydrous Manganese(III) Phosphate (MnPO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the crystal structure of anhydrous manganese(III) phosphate (B84403) (MnPO₄). Anhydrous MnPO₄, known in its mineral form as purpurite, possesses an orthorhombic crystal structure. This document outlines the synthesis of the anhydrous material and details the methodologies for its structural characterization, with a focus on X-ray diffraction techniques.

Synthesis of Anhydrous MnPO₄

The synthesis of pure, anhydrous MnPO₄ requires specific conditions to prevent the formation of the more common hydrated form, MnPO₄·H₂O. The primary route to obtaining the anhydrous material is through the oxidation of a manganese(II) precursor under inert conditions.

Experimental Protocol: Oxidation of Lithium Manganese(II) Phosphate

A reliable method for synthesizing anhydrous MnPO₄ involves the chemical oxidation of lithium manganese(II) phosphate (LiMnPO₄)[1]. This process must be carried out in an inert atmosphere, such as a glovebox filled with argon, to prevent moisture contamination.

-

Precursor Synthesis: Lithium manganese(II) phosphate (LiMnPO₄) is first synthesized. This can be achieved through various methods, including solid-state reaction of stoichiometric amounts of lithium carbonate (Li₂CO₃), manganese(II) oxalate (B1200264) (MnC₂O₄·2H₂O), and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄).

-

Oxidation: The synthesized LiMnPO₄ is then oxidized using a strong oxidizing agent. Nitronium tetrafluoroborate (B81430) (NO₂BF₄) is an effective oxidant for this purpose. The reaction proceeds as follows: LiMnPO₄ + NO₂BF₄ → MnPO₄ + LiBF₄ + NO₂

-

Product Isolation: The resulting anhydrous MnPO₄ is a purple solid and must be handled and stored under inert conditions to prevent hydration.

It is important to note that direct heating of the monohydrate (MnPO₄·H₂O) does not yield the anhydrous form; instead, it decomposes to manganese(II) pyrophosphate (Mn₂P₂O₇) at approximately 420 °C[1].

Crystal Structure Determination

The crystal structure of anhydrous MnPO₄ has been determined through X-ray diffraction (XRD) studies, primarily on its naturally occurring mineral form, purpurite. The technique provides detailed information about the atomic arrangement within the crystal lattice.

Experimental Protocol: X-ray Diffraction (XRD) Analysis

-

Sample Preparation: A fine powder of the synthesized anhydrous MnPO₄ is prepared to ensure random orientation of the crystallites. The powder is typically mounted on a low-background sample holder.

-

Data Collection: Powder XRD data is collected using a diffractometer, typically with Cu Kα radiation. The instrument scans a range of 2θ angles, and the detector records the intensity of the diffracted X-rays at each angle.

-

Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to a database of known diffraction patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to confirm the phase purity of the sample.

-

Structure Refinement (Rietveld Method): To obtain detailed structural information, the experimental diffraction pattern is analyzed using the Rietveld refinement method. This technique involves fitting a calculated diffraction pattern, based on a theoretical crystal structure model, to the experimental data. The refinement process adjusts various parameters of the theoretical model, including lattice parameters, atomic positions, and peak shape parameters, to minimize the difference between the calculated and observed patterns.

While detailed Rietveld refinement data for synthetically produced anhydrous MnPO₄ is not extensively published, the structural parameters are well-established from studies on the mineral purpurite.

Crystallographic Data for Anhydrous MnPO₄

Anhydrous MnPO₄ crystallizes in the orthorhombic system and is isostructural with olivine[2][3][4]. The following table summarizes the key crystallographic data for this compound.

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [2][5][6] |

| Space Group | Pmna (No. 53) or Pmnb (non-standard setting) | [2][5] |

| Lattice Parameters | a = 5.8237(6) Å | [2] |

| b = 9.766(1) Å | [2] | |

| c = 4.7771(5) Å | [2] | |

| Unit Cell Volume (V) | 271.69 ų | [2] |

| Formula Units per Unit Cell (Z) | 4 | [5] |

| Calculated Density | 3.69 g/cm³ | [5] |

Note: The space group is often reported in the non-standard setting Pmnb to highlight its relationship to the olivine (B12688019) structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure determination of anhydrous MnPO₄.

This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and characterization of anhydrous manganese(III) phosphate. While the fundamental structural parameters are known, further detailed studies, particularly involving Rietveld refinement of synthetic samples, would be beneficial to the scientific community.

References

manganese(III) phosphate monohydrate properties

An In-depth Technical Guide to Manganese(III) Phosphate (B84403) Monohydrate (MnPO₄·H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of manganese(III) phosphate monohydrate (MnPO₄·H₂O), a compound of interest in materials science, catalysis, and energy storage. It details its core physicochemical properties, experimental protocols for its synthesis and characterization, and its key applications.

Physicochemical Properties

This compound monohydrate is a pale-green inorganic compound.[1] Its properties are summarized in the tables below.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | MnPO₄·H₂O | [1][2][3] |

| Molar Mass | 167.92 g/mol | [1][4] |

| Appearance | Pale-green solid; Pale grey to light cream crystalline powder | [1][4][5] |

| Density | 3.16 - 3.173 g/cm³ | [1][2][4] |

| Solubility | Insoluble in water, acetonitrile, ethanol, and acetone (B3395972) | [1][4][6] |

Crystallographic Data

MnPO₄·H₂O possesses a monoclinic crystal structure, naturally occurring as the mineral serrabrancaite.[1][2] The structure consists of distorted trans-[Mn(PO₄)₄(H₂O)₂] octahedra, with the distortion arising from the Jahn-Teller effect.[1][2]

| Parameter | Lightfoot et al. (1987) | Witzke et al. (2000) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/c |

| a (Å) | 6.912(1) | 6.914(2) |

| b (Å) | 7.470(1) | 7.468(2) |

| c (Å) | 7.357 | 7.364(2) |

| β (°) | 112.30(3) | 112.29(3) |

| Volume (ų) | 351.45 | 351.8(1) |

| Z | 4 | 4 |

Thermal Properties

Heating this compound monohydrate does not yield the anhydrous form.[1] Instead, it undergoes decomposition. The process begins at approximately 200°C with dehydration accompanied by the reduction of manganese(III).[8][9] The compound completely transforms into manganese(II) pyrophosphate (Mn₂P₂O₇) at temperatures between 420°C and 500°C.[1][8]

| Property | Value | Source(s) |

| Decomposition Onset | ~200 °C | [8][9] |

| Final Decomposition Temp. | 420 - 500 °C | [1][8] |

| Decomposition Product | Manganese(II) pyrophosphate (Mn₂P₂O₇) | [1][8] |

| Decomposition Reaction | 4 MnPO₄·H₂O → 2 Mn₂P₂O₇ + 4 H₂O + O₂ | [1] |

| Activation Energy (Reduction) | 176.8 kJ mol⁻¹ | [8] |

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of MnPO₄·H₂O in a research setting.

Synthesis Protocol: Oxidation of Mn(II)

This common method involves the oxidation of a manganese(II) salt in the presence of phosphoric acid.[1][4][8]

Materials:

-

Manganese(II) chloride tetrahydrate (or manganese(II) nitrate)

-

Concentrated phosphoric acid (e.g., 85%)

-

Concentrated nitric acid (e.g., 61%)

-

Deionized water

-

Acetone

Procedure:

-

To a warm solution of a manganese(II) salt (e.g., 34.2 g of MnCl₂·4H₂O in 50 cm³ of water), add concentrated phosphoric acid (e.g., 30 g) and concentrated nitric acid (e.g., 10 g).[4][8]

-

Heat the mixture gently (e.g., on a steam bath) in a fume hood. Oxides of nitrogen will evolve as the solution turns amethyst.[4]

-

Continue heating and concentrating the solution until a green-grey precipitate of MnPO₄·H₂O forms.[4][8]

-

After cooling, add deionized water to the mixture.[8]

-

Wash the solid with deionized water, followed by a rinse with acetone to aid in drying.[4]

-

Dry the final product in an oven at 110°C.[8]

Caption: Experimental workflow for the synthesis and characterization of MnPO₄·H₂O.

Characterization Protocol: X-ray Diffraction (XRD)

XRD is the primary technique used to confirm the crystal structure and phase purity of the synthesized material.[2]

Instrument:

-

Powder X-ray diffractometer, typically with a Cu Kα radiation source.[2]

Procedure:

-

Prepare a finely ground powder sample of the synthesized MnPO₄·H₂O.[2]

-

Mount the powder on a flat sample holder.

-

Record the diffraction pattern over a 2θ range, typically from 10° to 80°.[2]

-

Analyze the resulting pattern by comparing peak positions and intensities to a standard reference pattern (e.g., JCPDS No. 44-0071) or by performing Rietveld refinement to determine lattice parameters.[2][10]

Characterization Protocol: Thermal Analysis (TG/DTA)

Thermogravimetry (TG) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition pathway.[2][8]

Instrument:

-

A simultaneous thermal analyzer (TG-DTA).[2]

Procedure:

-

Place a small, accurately weighed amount of the sample (e.g., 30-40 mg) into a crucible (e.g., alumina).[2][8]

-

Heat the sample at a constant rate (e.g., 5-20 °C/min) in a controlled atmosphere (e.g., air).[2][8]

-

Use an inert reference material, such as ignited α-Al₂O₃, in the DTA sample block.[8]

-

Record the sample's weight loss (TG) and the temperature difference between the sample and reference (DTA) as a function of temperature.

-

Analyze the data to identify temperatures of dehydration and decomposition events.[2]

Caption: Thermal decomposition pathway of this compound monohydrate.

Applications

The properties of MnPO₄·H₂O make it a valuable material in several advanced applications.

-

Battery Materials: It serves as a key precursor for the synthesis of olivine-structured LiMnPO₄, a cathode material for lithium-ion batteries.[3] The structural similarity allows for a transformation into LiMnPO₄ without major rearrangements, enabling control over the final product's morphology.[3]

-

Supercapacitors: When composited with graphene oxide, MnPO₄·H₂O nanowires have demonstrated high specific capacitance (287.9 F·g⁻¹ at 0.625 A·g⁻¹), suggesting potential as an electrode material for high-performance supercapacitors.[10]

-

Catalysis: The compound is used as a catalyst in various chemical reactions, including organic synthesis.[2][5]

-

Other Applications: It also finds use in the production of fertilizers, pigments, coatings, and corrosion inhibitors.[5][11] Additionally, it is employed as an intermediate in the synthesis of pharmaceuticals.[6]

Caption: Logical relationship of MnPO₄·H₂O as a precursor for battery materials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. electrochemsci.org [electrochemsci.org]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound hydrate, 99% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 7. semanticscholar.org [semanticscholar.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. americanelements.com [americanelements.com]

A Technical Guide to the Natural Occurrence of Purpurite and Serrabrancaite

This guide provides an in-depth overview of the manganese phosphate (B84403) minerals purpurite and serrabrancaite, intended for researchers and scientists. It covers their geological occurrence, formation, associated mineralogy, and physicochemical properties, alongside standardized protocols for their identification and analysis.

Purpurite: An Overview

Purpurite is a manganese phosphate mineral renowned for its striking purple to reddish-purple coloration.[1][2] Its name is derived from the Latin word "purpura," meaning purple.[3] It is a secondary mineral, meaning it forms from the alteration of pre-existing primary minerals.[1][3][4]

Natural Occurrence and Formation

Purpurite is found predominantly in complex granitic pegmatites, which are coarse-grained igneous rocks that form during the final stages of magma crystallization.[2][3][5][6] It can also occur less commonly in hydrothermal veins and as a secondary mineral in sedimentary deposits from the weathering of primary manganese ores.[3][6]

The formation of purpurite is primarily the result of the alteration of lithiophilite (LiMn²⁺PO₄) or triphylite (LiFe²⁺PO₄).[1][3][5] This transformation involves two key geochemical processes:

-

Oxidation : Divalent manganese ions (Mn²⁺) within the primary mineral's crystal lattice are oxidized to trivalent manganese (Mn³⁺).[1][5]

-

Leaching : Lithium ions (Li⁺) are simultaneously leached away by external fluids.[1][5]

This process results in the chemical formula Mn³⁺PO₄.[1] The vacancies left by the leached lithium are occupied by the newly formed Mn³⁺, causing a structural rearrangement and the characteristic change in color from the typically drabber primary mineral to the vibrant purple of purpurite.[1]

Notable Localities and Associated Minerals

Significant deposits of purpurite have been identified in several locations worldwide. The main source of gem-quality purpurite is Namibia.[1] Other notable localities include the United States (specifically California, Maine, North Carolina, and South Dakota), Australia, Brazil, Portugal, and France.[1][3][6]

Purpurite is commonly found in association with the primary minerals from which it forms, such as lithiophilite and triphylite.[3][4] Other associated minerals found in these phosphate-rich environments include sicklerite, apatite, and various other phosphates.[3][4]

Quantitative Data for Purpurite

The key physicochemical and crystallographic properties of purpurite are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Chemical Formula | Mn³⁺(PO₄) | [1][7][8][9] |

| Common Impurities | Iron (Fe) | [5][7][9] |

| Crystal System | Orthorhombic | [1][7][9] |

| Color | Violet, deep pink, reddish-purple | [1][5][8][9][10] |

| Luster | Vitreous to dull/earthy; satiny on fresh fractures | [1][8] |

| Streak | Purple | [1][9] |

| Mohs Hardness | 4.0 - 4.5 | [1][8][9] |

| Specific Gravity | 3.20 - 3.69 g/cm³ | [1][2][5][8] |

| Cleavage | Good in one direction {100}, imperfect in another {010} | [1][8][9] |

| Fracture | Uneven, irregular | [1][8][9] |

| Refractive Index | nα = 1.85 - 1.852, nβ = 1.862, nγ = 1.92 - 1.922 | [5][8][9] |

| Birefringence | 0.070 | [5][9] |

| Optical Character | Biaxial (+) | [5][9] |

Serrabrancaite: An Overview

Serrabrancaite is a rare, hydrated manganese phosphate mineral.[11] It was first described in 2000 and named after its type locality, the Alto Serra Branca pegmatite in Paraíba, Brazil.[11][12][13][14][15]

Natural Occurrence and Formation

Serrabrancaite's occurrence is limited to its type locality, a granitic pegmatite that intruded into a biotite (B1170702) schist.[11][12][15] This pegmatite is mined for tantalite and contains a variety of other minerals.[11][12]

Serrabrancaite is a secondary mineral that forms as an alteration product of triplite, a primary manganese-rich phosphate.[11][13][15] It is found in close association with vernadite and phosphosiderite.[11][13][15] The formation environment is characterized by manganese-rich, iron-poor phosphates.[11]

Associated Minerals

The Alto Serra Branca pegmatite hosts a diverse mineral assemblage. The main constituents are quartz, muscovite, microcline, and albite.[12] Serrabrancaite is found with other secondary phosphates that have altered from triphylite and triplite, including purpurite, rockbridgeite, tavorite, and hureaulite.[11][12] It has also been observed in association with carlhintzeite, colquiriite, pachnolite, ralstonite, and fluellite.[11][12]

Quantitative Data for Serrabrancaite

The key physicochemical and crystallographic properties of serrabrancaite are summarized in the table below.

| Property | Value | Citations |

| Chemical Formula | MnPO₄·H₂O | [11][12][13][16] |

| Crystal System | Monoclinic | [11][12][13][14] |

| Space Group | C2/c | [11][12][15] |

| Color | Dark brown to dark greenish-black | [11][12][13][14][15] |

| Luster | Adamantine | [11][12][13][14][15] |

| Streak | Olive-green | [11][12][13] |

| Mohs Hardness | 3.5 | [11][12][13][14] |

| Specific Gravity | 3.16 (calculated), 3.17 (measured) | [11][12][13][14][16] |

| Cleavage | Not observed | [11][13][14] |

| Fracture | Uneven | [11][13][14] |

| Tenacity | Brittle | [11][13] |

| Refractive Index | nα = 1.75, nβ = 1.79, nγ = >1.79 | [11][13] |

| Optical Class | Biaxial | [13] |

| Unit Cell | a=6.914Å, b=7.468Å, c=7.364Å, β=112.29° | [11][12][15][16][17] |

| Composition (wt%) | Mn₂O₃: 46.85%, P₂O₅: 42.72%, H₂O: 9.80% | [11][13][16][17] |

Experimental Protocols for Mineral Identification

Accurate identification of purpurite and serrabrancaite requires a combination of analytical techniques. The following outlines generalized protocols for common methods used in mineralogy.

X-ray Powder Diffraction (XRD)

X-ray Diffraction is a primary technique for identifying crystalline materials by analyzing their unique diffraction patterns.[18][19][20]

Methodology:

-

Sample Preparation: A small, representative portion of the mineral is ground into a fine, homogeneous powder (typically <10 µm particle size) to ensure random crystallite orientation.[18] The powder is then carefully packed into a sample holder to create a flat, smooth surface.[18]

-

Data Acquisition: The sample is placed in a powder diffractometer.[20] A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is recorded by a detector as it rotates through a range of 2θ angles.[18][20] A peak in intensity occurs when the angle satisfies Bragg's Law for a specific set of lattice planes in the mineral.[20]

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) serves as a unique "fingerprint" for the mineral.[18] This pattern is compared against a standard database, such as the International Centre for Diffraction Data (ICDD), to identify the mineral phases present.[18] For serrabrancaite, XRD analysis on a Siemens D5000 diffractometer using CuKα radiation confirmed its unit cell dimensions.[11][12]

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides detailed information about a mineral's chemical structure and crystal lattice through vibrational modes.[21][22]

Methodology:

-

Sample Preparation: Typically, minimal to no sample preparation is required, making it ideal for in-situ analysis.[22] The mineral can be analyzed as a solid piece or as a powder.

-

Data Acquisition: A monochromatic laser is focused on the sample.[21] The instrument collects the light that is inelastically scattered by the sample.[21] This scattering results in a frequency shift (the Raman shift) relative to the incident laser frequency, which corresponds to the vibrational energies of the chemical bonds within the mineral.[21]

-

Data Analysis: The resulting Raman spectrum is a plot of intensity versus Raman shift (measured in cm⁻¹). The number, position, and relative intensity of the peaks are characteristic of the mineral's specific molecular structure and composition.[23] This spectral fingerprint allows for unambiguous identification by comparison with reference spectra of known minerals.[22]

Chemical Analysis (Electron Probe Microanalysis - EPMA)

EPMA is used to determine the precise elemental composition of a mineral.

Methodology:

-

Sample Preparation: A polished thin section or a grain mount of the mineral is prepared and coated with a thin layer of carbon to ensure electrical conductivity.

-

Data Acquisition: The sample is placed in the EPMA instrument. A focused beam of high-energy electrons bombards a microscopic area of the mineral, causing the atoms to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers.

-

Data Analysis: The intensity of the characteristic X-rays for each element is compared to the intensity measured from a standard material of known composition. This allows for the calculation of the weight percent of each element in the sample. For serrabrancaite, EPMA was used to determine its empirical formula from the weight percentages of its constituent oxides.[11][13]

Visualizations of Mineralogical Relationships

Formation Pathway of Purpurite

The following diagram illustrates the geochemical transformation process from the primary mineral lithiophilite to the secondary mineral purpurite.

Caption: Geochemical pathway of purpurite formation from lithiophilite.

Analytical Workflow for Phosphate Mineral Identification

This diagram outlines a logical workflow for a researcher to identify an unknown phosphate mineral sample, such as purpurite or serrabrancaite.

Caption: Standardized workflow for the identification of unknown minerals.

References

- 1. Purpurite: Gemstone, Properties, Uses – Geology In [geologyin.com]

- 2. What is Purpurite - Properties, Occurrence, and Uses | Minerals & Gems Pak [mineralspak.com]

- 3. geologyscience.com [geologyscience.com]

- 4. Purpurite Gemstone: Properties, Meaning, Value & Healing Use [gemrockauctions.com]

- 5. mindat.org [mindat.org]

- 6. Purpurite - Ripples of Yorkshire [ripplesofyorkshire.co.uk]

- 7. mindat.org [mindat.org]

- 8. Purpurite - National Gem Lab [nationalgemlab.in]

- 9. Purpurite (Purpurite) - Rock Identifier [rockidentifier.com]

- 10. Purpurite Mineral Data [webmineral.com]

- 11. Serrabrancaite - Wikipedia [en.wikipedia.org]

- 12. Serrabrancaite (Serrabrancaite) - Rock Identifier [rockidentifier.com]

- 13. handbookofmineralogy.org [handbookofmineralogy.org]

- 14. mindat.org [mindat.org]

- 15. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 16. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 17. researchgate.net [researchgate.net]

- 18. worldagroforestry.org [worldagroforestry.org]

- 19. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 21. azomining.com [azomining.com]

- 22. benchchem.com [benchchem.com]

- 23. msaweb.org [msaweb.org]

A Technical Guide to the Molar Mass and Density of Manganese(III) Phosphate (MnPO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar mass and density of manganese(III) phosphate (B84403) (MnPO₄), a compound of interest in various fields including materials science and potentially as a biocompatible coating. This document outlines the key physical properties of both its anhydrous and monohydrated forms, details the experimental protocols for their determination, and illustrates the synthesis pathways for its preparation.

Quantitative Data Summary

The physical properties of manganese(III) phosphate vary depending on its hydration state. The anhydrous form is a purple solid, while the monohydrate is pale-green.[1] The following table summarizes their key quantitative data.

| Property | Anhydrous MnPO₄ | MnPO₄·H₂O (Monohydrate) |

| Molar Mass | 149.91 g/mol [1][2] | 167.92 g/mol [1] |

| Density | 3.4 g/cm³[1] | 3.16 g/cm³[1] |

Experimental Protocols

The determination of molar mass and density for solid compounds like MnPO₄ involves precise and well-established experimental techniques.

Determination of Molar Mass

While the molar mass of MnPO₄ can be calculated from its chemical formula and the atomic masses of its constituent elements, experimental verification is crucial for confirming the purity and identity of a synthesized compound.

-

Mass Spectrometry: This is a powerful analytical technique for determining the molar mass of a compound with high accuracy. The sample is ionized, and the ions are separated based on their mass-to-charge ratio. This method provides a direct measurement of the molecular weight.

-

Freezing Point Depression: This colligative property-based method involves dissolving a known mass of the solute (MnPO₄) in a solvent with a known freezing point depression constant (Kf).[3][4] By measuring the change in the freezing point of the solvent, the molality of the solution can be calculated, which in turn allows for the determination of the molar mass of the solute.[3][4]

Determination of Density

The density of a solid is its mass per unit volume. For an insoluble solid like MnPO₄, several methods can be employed.

-

Archimedes' Principle (Buoyancy Method): This is a common and accurate method for determining the density of an insoluble solid. The sample is first weighed in air and then weighed again while fully submerged in a liquid of known density (e.g., water). The difference in weight is equal to the weight of the displaced liquid. From this, the volume of the sample can be calculated, and subsequently, its density.

-

Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume. The density of a solid powder or granulate can be determined by weighing the pycnometer empty, then filled with the sample, and finally filled with the sample and a liquid of known density. The volume of the solid is determined by the displacement of the liquid.

-

Water Displacement Method: For a quick determination, the solid can be placed in a graduated cylinder containing a known volume of water. The increase in the water level corresponds to the volume of the solid.[2] The mass of the solid is measured separately, and the density is calculated as mass divided by volume.[2]

Synthesis of this compound

The anhydrous and monohydrate forms of MnPO₄ are typically synthesized via different routes.[1]

Synthesis of MnPO₄·H₂O (Monohydrate)

A common method for producing the monohydrate form involves the oxidation of a manganese(II) salt in the presence of phosphoric acid.[1][5]

Protocol:

-

A solution of a manganese(II) salt, such as manganese(II) sulfate (B86663) or manganese(II) nitrate, is prepared.[1][6]

-

A strong oxidizing agent, like nitric acid, is introduced to oxidize Mn(II) to Mn(III).[1][6]

-

The mixture is heated, leading to the precipitation of pale-green MnPO₄·H₂O.[6]

-

The precipitate is then filtered, washed with water, and dried.[6]

An alternative method involves the comproportionation of permanganate (B83412) (MnO₄⁻) and Mn(II) in a phosphoric acid solution.[1]

Synthesis of Anhydrous MnPO₄

The anhydrous form is sensitive to moisture and requires synthesis under inert conditions.[1] A typical method involves the oxidation of a manganese(II) precursor.[1]

Protocol:

-

Lithium manganese(II) phosphate (LiMnPO₄) is used as the precursor.[5]

-

The precursor is oxidized using a strong oxidizing agent like nitronium tetrafluoroborate (B81430) (NO₂BF₄) under an inert atmosphere.[1]

-

This reaction yields the purple, anhydrous MnPO₄.[1]

It is important to note that heating the monohydrate does not produce the anhydrous form; instead, it decomposes to manganese(II) pyrophosphate (Mn₂P₂O₇).[1]

Visualized Experimental Workflow

The following diagram illustrates the distinct synthesis pathways for anhydrous and monohydrated this compound.

Caption: Synthesis pathways for MnPO₄ forms.

References

solubility of manganese(III) phosphate in different solvents

An In-depth Technical Guide on the Solubility of Manganese(III) Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese(III) phosphate (MnPO₄) is an inorganic compound of increasing interest in various scientific and industrial fields. In biomedical research and drug development, understanding the solubility and dissolution characteristics of manganese compounds is fundamental for evaluating their bioavailability, potential toxicity, and utility in therapeutic formulations.[1][2] Manganese phosphate nanoparticles, for instance, are being explored as drug delivery vehicles and for their role in activating immune pathways.[2][3] This technical guide provides a comprehensive overview of the , presents detailed experimental protocols for solubility determination, and explores its relevance in drug development.

Quantitative and Qualitative Solubility Data

This compound is widely characterized by its very low solubility in water and common organic solvents.[1][4] Unlike manganese(II) phosphate, which shows slight solubility in water that increases significantly in acidic conditions, this compound is generally considered insoluble.[1][5] The available data, primarily qualitative, is summarized below.

Table 1: Solubility of this compound (MnPO₄)

| Solvent System | Temperature | Solubility | Citation(s) |

|---|---|---|---|

| Water | Standard | Insoluble | [1][6][7] |

| Acetonitrile | Standard | Insoluble | [1][4] |

| Ethanol | Standard | Insoluble | [1][4] |

| Acetone | Standard | Insoluble | [1][4] |

| Acetic Acid | Standard | Does not dissolve |[8] |

Note: The anhydrous form of this compound is a purple solid, while the monohydrate is pale-green.[4][7]

One study on phosphate materials synthesized from manganese ore enrichment wastes reported that a product containing manganese(III) monophosphate, alongside acidic and medium diphosphates of calcium and silicon, exhibited high aqueous solubility (92.4%).[9] However, this high solubility is attributable to the mixture's other components, not to pure this compound.[9]

Factors Influencing Solubility

The solubility of phosphates is critically dependent on pH. In acidic conditions, the phosphate anion (PO₄³⁻) is protonated, leading to the formation of HPO₄²⁻, H₂PO₄⁻, and phosphoric acid (H₃PO₄).[1] This equilibrium shift reduces the concentration of free PO₄³⁻ ions available for precipitation, thereby increasing the solubility of many metal phosphates.[1] While this effect is more pronounced for manganese(II) phosphate, the underlying principle applies.[1] However, trivalent metal phosphates, including MnPO₄, generally exhibit very low solubility products, making them insoluble even in very dilute nitric acid.[8]

Experimental Protocols

Accurate determination of solubility is crucial for any application. The following protocols outline a standard method for solubility measurement and a common synthesis procedure.

Protocol 1: Gravimetric Determination of Aqueous Solubility

This method is a reliable approach for quantifying the solubility of synthesized this compound in aqueous solutions.[9]

Materials and Equipment:

-

Dry, powdered this compound

-

Distilled or deionized water

-

Sealed containers (e.g., flasks with stoppers)

-

Mechanical shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Pre-weighed filter paper (fine porosity)

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a known mass of the dry this compound powder.

-

Dissolution: Suspend the weighed sample in a precise volume of distilled water (a 1:100 solid-to-liquid ratio is common) in a sealed container.[9]

-

Equilibration: Agitate the suspension vigorously using a mechanical shaker or magnetic stirrer for a defined period (e.g., 30 minutes) at a constant, recorded temperature to ensure equilibrium is reached.[9]

-

Separation: Separate the undissolved solid from the solution by filtering the suspension through a pre-weighed filter paper.[1][9]

-

Drying: Carefully transfer the filter paper containing the insoluble residue to a drying oven set at a specific temperature (e.g., 105°C) and dry until a constant mass is achieved.[9]

-

Calculation: The mass of the dissolved this compound is determined by subtracting the mass of the dried, insoluble residue from the initial sample mass.[9] Solubility is then expressed in the desired units (e.g., g/L or mg/L).

Protocol 2: Synthesis of this compound Monohydrate

This protocol describes a common method for synthesizing MnPO₄·H₂O for research purposes.[7]

Procedure: The synthesis can be achieved through the comproportionation of permanganate (B83412) (MnO₄⁻) and manganese(II) ions in a phosphoric acid medium.[7]

-

React a manganese(II) salt with phosphoric acid.

-

Introduce a strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid, to oxidize Mn(II) to Mn(III).[7][8]

-

The reaction MnO₄⁻ + 4 Mn²⁺ + 10 PO₄³⁻ + 8 H⁺ → 5 [Mn(PO₄)₂]³⁻ + 4 H₂O occurs, forming a diphosphomanganate(III) ion.[7]

-

This intermediate ion slowly converts to the pale-green monohydrate precipitate, which can then be isolated.[7]

Relevance in Drug Development and Immunology

Despite its low solubility, manganese phosphate has emerged as a significant material in nanomedicine, particularly for cancer therapy.[2][3] Its utility stems not from dissolution in biological fluids but from the properties of its nanoparticle form and the controlled release of manganese ions in specific microenvironments, such as the acidic interior of tumor cells.[3]

Activation of the cGAS-STING Immune Pathway

A critical application for drug development professionals is the ability of manganese ions (Mn²⁺), released from manganese phosphate nanoparticles, to activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway.[2] This pathway is a key component of the innate immune system responsible for detecting cytosolic DNA and initiating an anti-tumor immune response. The released Mn²⁺ acts as a potent activator of cGAS, enhancing its sensitivity and triggering a robust downstream signaling cascade that leads to the production of Type I interferons and other inflammatory cytokines. This, in turn, promotes the recruitment and activation of immune cells to attack cancer cells.[2]

Conclusion

This compound is characterized by its pronounced insolubility in water and common organic solvents, a key physicochemical property for researchers to consider. While quantitative solubility data remains limited, established gravimetric methods can be employed for precise determination. The primary relevance of this compound in modern drug development, particularly in oncology, is not its solubility but its function in nanoparticle form as a carrier and as a source of immune-stimulating manganese ions. The ability of these ions to activate the cGAS-STING pathway highlights a promising avenue for the development of novel cancer immunotherapies.[2] Further research into controlling ion release and targeting nanoparticles will be crucial for translating these findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Manganese Phosphate-Doxorubicin-Based Nanomedicines Using Mimetic Mineralization for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. gjphosphate.com [gjphosphate.com]

- 6. wholesale this compound hydrate Crystalline - FUNCMATER [funcmater.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. journal.uctm.edu [journal.uctm.edu]

An In-depth Technical Guide to the Jahn-Teller Effect in Manganese(III) Phosphate Monohydrate

Abstract

Manganese(III) phosphate (B84403) monohydrate (MnPO₄·H₂O), known mineralogically as serrabrancaite, is a crystalline solid of significant interest in materials science and catalysis. Its electronic and structural properties are dominated by a strong Jahn-Teller effect, originating from the Mn(III) ion in its octahedral coordination environment. This guide provides a comprehensive technical overview of this phenomenon in MnPO₄·H₂O, detailing its crystal structure, the quantitative evidence of the distortion, and the experimental protocols for its synthesis and characterization. Data is compiled from foundational crystallographic, spectroscopic, and magnetic studies to serve as a detailed resource for researchers.

The Jahn-Teller Effect: A Theoretical Framework

The Jahn-Teller theorem is a fundamental principle in coordination chemistry and solid-state physics. It states that any non-linear molecule with a spatially degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy, thereby lowering the overall energy of the system.

In the case of manganese(III) phosphate monohydrate, the central manganese ion is in a +3 oxidation state (Mn³⁺), which has a 3d⁴ electronic configuration. In a high-spin octahedral ligand field, as is the case here, the electron configuration is t₂g³eg¹. The single electron in the degenerate, high-energy e g orbitals (d₂² and dₓ²-y²) results in a doubly degenerate electronic ground state. This configuration is a classic trigger for a strong Jahn-Teller distortion.[1] The distortion typically manifests as an elongation or compression of the octahedron along one axis (usually designated the z-axis), which removes the degeneracy of the e g orbitals and stabilizes the system.[1] In MnPO₄·H₂O, this results in a significant tetragonal elongation of the [MnO₆] octahedra.

Figure 1: d-orbital splitting in a Mn³⁺ ion due to the Jahn-Teller effect.

Crystal Structure and Quantitative Data

The Jahn-Teller distortion is crystallographically manifest in the structure of MnPO₄·H₂O. The compound crystallizes in the monoclinic space group C2/c.[2][3] The structure consists of distorted trans-[Mn(PO₄)₄(H₂O)₂] octahedra linked to form chains, which are then interconnected by PO₄ tetrahedra into a three-dimensional network.[2][3] The distortion of the [MnO₆] octahedra is the key structural feature resulting from the Jahn-Teller effect.

Crystallographic Parameters

High-resolution synchrotron X-ray powder diffraction has been instrumental in determining the precise lattice parameters of MnPO₄·H₂O.[2] Data from key studies are summarized below.

| Lattice Parameter | Lightfoot et al. (1987)[2] | Witzke et al. (2000)[3] |

| a (Å) | 6.912(1) | 6.914(2) |

| b (Å) | 7.470(1) | 7.468(2) |

| c (Å) | 7.357 | 7.364(2) |

| β (°) | 112.30(3) | 112.29(3) |

| Volume (ų) | 351.45 | 351.8(1) |

| Z | 4 | 4 |

Table 1: Comparison of crystallographic data for MnPO₄·H₂O.[2][3]

Jahn-Teller Distortion in the [MnO₆] Octahedron

Experimental Protocols

A comprehensive understanding of MnPO₄·H₂O requires robust methods for its synthesis and characterization.

Synthesis and Characterization Workflow

The general workflow for investigating MnPO₄·H₂O involves synthesis via a suitable chemical route, followed by a suite of analytical techniques to confirm its structure, purity, and properties.

Figure 2: Experimental workflow for the synthesis and characterization of MnPO₄·H₂O.

Synthesis Protocol (Precipitation Method)

This method is commonly cited for producing MnPO₄·H₂O powder.[5][6]

-

Reactant Preparation : Dissolve a Manganese(II) salt, such as MnSO₄·H₂O, in deionized water. Separately, prepare an aqueous solution of phosphoric acid (H₃PO₄).

-

Mixing : Slowly add the phosphoric acid solution to the manganese salt solution under constant stirring.

-

Oxidation : Carefully add an oxidizing agent, such as concentrated nitric acid (HNO₃), dropwise to the mixture. The solution will typically change color as Mn(II) is oxidized to Mn(III).

-

Precipitation : Continue stirring for several hours at room temperature or slightly elevated temperature to allow for the complete precipitation of pale-green MnPO₄·H₂O.

-

Isolation : Collect the precipitate by vacuum filtration.

-

Washing : Wash the collected solid repeatedly with deionized water to remove any unreacted reagents and byproducts, followed by a final wash with ethanol (B145695) or acetone (B3395972) to facilitate drying.

-

Drying : Dry the final product in a vacuum oven or desiccator at a low temperature (e.g., 40-60 °C) to yield a fine powder.

Characterization Protocols

-

Objective : To confirm the crystal structure, phase purity, and determine lattice parameters.

-

Instrument : A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

-

Procedure :

-

A finely ground powder sample of the synthesized MnPO₄·H₂O is prepared.

-

The sample is mounted on a low-background sample holder.

-

The XRD pattern is recorded over a 2θ range, typically from 10° to 80°, with a step size of ~0.02°.

-

The resulting diffractogram is compared with standard patterns (e.g., JCPDS No. 44-0071) for phase identification.[7] Rietveld refinement can be used for detailed structural analysis.

-

-

Objective : To identify the characteristic vibrational modes of the phosphate (PO₄³⁻) group and water molecules.

-

Instrument : An FTIR spectrometer.

-

Procedure :

-

Prepare a KBr pellet by mixing a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic peaks corresponding to P-O stretching and bending modes (typically in the 500-1200 cm⁻¹ region) and O-H stretching and bending modes from the water of hydration.[8]

-

-

Objective : To study the thermal stability and decomposition pathway of the monohydrate.

-

Instrument : A thermogravimetric analyzer, often coupled with differential thermal analysis (DTA) or differential scanning calorimetry (DSC).

-

Procedure :

-

A small, accurately weighed sample (5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically air or N₂).

-

The weight loss is recorded as a function of temperature. The decomposition of MnPO₄·H₂O typically occurs in multiple steps, culminating in the formation of manganese(II) pyrophosphate (Mn₂P₂O₇) at temperatures above 420 °C.[5][9]

-

Spectroscopic and Magnetic Properties

The Jahn-Teller distortion profoundly influences the physical properties of MnPO₄·H₂O.

Spectroscopic Signature

Diffuse reflectance spectroscopy of MnPO₄·H₂O reveals a strong Jahn-Teller effect.[10] The splitting of the d-orbitals leads to multiple possible d-d electronic transitions, resulting in a complex absorption spectrum in the visible region, which is responsible for the compound's pale-green color.

Magnetic Properties

Magnetic susceptibility and neutron diffraction studies have been performed on the deuterated analogue, MnPO₄·D₂O, which is structurally and magnetically equivalent.[11] These studies reveal that the material behaves as a Curie-Weiss paramagnet at high temperatures and orders antiferromagnetically at low temperatures. The Jahn-Teller distortion influences the orbital overlap along the Mn-O-Mn superexchange pathways, dictating the nature and strength of the magnetic interactions.

| Magnetic Property | Value for MnPO₄·D₂O[11] |

| Magnetic Ordering | Antiferromagnetic |

| Néel Temperature (Tₙ) | 33 K |

| Ordered Magnetic Moment (at 4 K) | 3.52(5) µB |

| Magnetic Structure | Antiferromagnetic Mn-O-Mn chains along the direction |

Table 2: Key magnetic properties of this compound monohydrate's deuterated analogue.[11]

Conclusion

The Jahn-Teller effect is the defining characteristic of this compound monohydrate, directly causing the distortion of the [MnO₆] octahedra that is the cornerstone of its crystal structure. This structural feature, confirmed by X-ray and neutron diffraction, dictates the material's electronic, spectroscopic, and magnetic properties, including its antiferromagnetic ordering at low temperatures. A thorough understanding of this phenomenon, supported by the experimental protocols outlined in this guide, is essential for any researcher working with or developing applications for this important manganese compound.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Supplement. Tables of bond lengths determined by X-ray and neutron diffraction. Part 2. Organometallic compounds and co-ordination complexes of the d- and f-block metals - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. Bond lengths in organic and metal-organic compounds revisited: X-H bond lengths from neutron diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Thermal Decomposition of Anhydrous Manganese(III) Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of anhydrous manganese(III) phosphate (B84403) (MnPO₄). A critical area of study for materials science, particularly in the context of battery technology and catalysis, understanding the thermal stability and decomposition pathway of MnPO₄ is essential for its application and handling. This document synthesizes key findings from scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of the decomposition processes.

Introduction to the Thermal Stability of Anhydrous MnPO₄

Anhydrous manganese(III) phosphate, a purple, hygroscopic solid, is known for its limited thermal stability.[1] Its decomposition is characterized by the reduction of manganese from the +3 to the +2 oxidation state, leading to the formation of manganese(II) pyrophosphate (Mn₂P₂O₇).[1][2] The decomposition behavior is significantly influenced by the presence of moisture and the surrounding atmosphere.[1][3][4] In a completely anhydrous environment, MnPO₄ is stable up to 400°C.[1][5] However, the presence of moisture can lower the decomposition temperature to as low as 250°C.[1]

It is important to distinguish the thermal behavior of anhydrous MnPO₄ from its monohydrate form (MnPO₄·H₂O). Heating the monohydrate does not yield the anhydrous form; instead, it undergoes a series of dehydration and reduction steps, ultimately forming Mn₂P₂O₇ at approximately 420-500°C.[1][2]

Decomposition Pathway and Products

The thermal decomposition of anhydrous MnPO₄, particularly the olivine-structured form obtained from the delithiation of LiMnPO₄, proceeds through a distinct series of transformations.[3][4] Upon heating in air, oxygen, or nitrogen, the material first experiences structural disorder at temperatures below 300°C.[3][4] This is followed by the formation of an intermediate sarcopside Mn₃(PO₄)₂ phase between 350°C and 450°C.[3][4] With extended heating at 400°C, complete decomposition to manganese(II) pyrophosphate (Mn₂P₂O₇) occurs.[3][4]

The overall decomposition reaction can be summarized as:

4MnPO₄(s) → 2Mn₂P₂O₇(s) + O₂(g)

This reaction highlights the release of oxygen as a gaseous byproduct of the reduction of Mn(III) to Mn(II).

Quantitative Decomposition Data

The following tables summarize the key quantitative data related to the thermal decomposition of anhydrous and related manganese phosphate compounds.

Table 1: Decomposition Temperatures and Products for MnPO₄ and Related Compounds

| Compound | Atmosphere | Temperature Range (°C) | Events | Final Product | Reference |

| Anhydrous MnPO₄ | Inert/Absence of Moisture | Decomposes at 400 | Reduction of Mn(III) to Mn(II) | Mn₂P₂O₇ | [1][5] |

| Anhydrous MnPO₄ | Presence of Moisture | Decomposes at 250 | Transition to amorphous phase, then decomposition | Not specified | [1] |

| Olivine (B12688019) MnPO₄ | Air, O₂, N₂ | < 300 | Structural disorder | - | [3][4] |

| 350 - 450 | Formation of intermediate Mn₃(PO₄)₂ | - | [3][4] | ||

| Extended heating at 400 | Complete decomposition | Mn₂P₂O₇ | [3][4] | ||

| MnPO₄·H₂O | Air | Starts at 200 | Dehydration and reduction of Mn(III) | - | [2] |

| Complete by 500 | - | Mn₂P₂O₇ | [2] |

Table 2: Kinetic Parameters for the Thermal Decomposition of MnPO₄·H₂O

| Decomposition Step | Reaction Order (n) | Activation Energy (Ea) (kJ mol⁻¹) | Method | Reference |

| Reduction of Mn(III) to Mn(II) | 1.3 | 176.8 | Average of Freeman-Carroll, Coats-Redfern, and Kissinger methods | [2] |

Experimental Protocols

The investigation of the thermal decomposition of MnPO₄ relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Synthesis of Anhydrous MnPO₄

As direct dehydration of the monohydrate is not feasible, anhydrous MnPO₄ is typically synthesized via the oxidation of a Mn(II) precursor under inert conditions.[1][5]

Protocol:

-

Precursor Synthesis: Synthesize lithium manganese(II) phosphate (LiMnPO₄) through a solid-state reaction of appropriate precursors (e.g., Li₂CO₃, MnC₂O₄·2H₂O, and NH₄H₂PO₄).[5]

-

Inert Atmosphere: Conduct the subsequent steps in a glovebox filled with an inert gas such as argon to exclude moisture.[5]

-

Oxidation: Oxidize the LiMnPO₄ precursor using a strong oxidizing agent like nitronium tetrafluoroborate (B81430) (NO₂BF₄).[1][5]

-

Product Handling: The resulting purple solid, anhydrous MnPO₄, must be handled and stored under strictly anhydrous conditions to prevent hydration and premature decomposition.[1][5]

Thermal Analysis (TGA/DTA/DSC)

Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are crucial for determining decomposition temperatures, mass loss, and thermodynamic parameters.

Protocol:

-

Sample Preparation: Place a precisely weighed sample (typically 32-36 mg for TGA/DTA of the monohydrate) of the manganese phosphate compound into an appropriate crucible (e.g., alumina).[2]

-

Instrumentation: Utilize a thermal analysis instrument such as a Rigaku Denki Thermoflex high-temperature type TG-DTA instrument.[2]

-

Reference Material: Use an inert reference material, such as ignited α-Al₂O₃, in the DTA/DSC sample block.[2]

-

Atmosphere: Conduct the analysis in a controlled atmosphere (e.g., flowing air, nitrogen, or argon) at a specified flow rate.[6]

-

Heating Program: Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 5-20 °C/min).[2][6]

-

Data Analysis: Analyze the resulting TGA curve for mass loss steps and the DTA/DSC curve for endothermic or exothermic events corresponding to phase transitions and decomposition.

In-situ X-ray Diffraction (XRD)

In-situ XRD allows for the identification of crystalline phases as they form during the heating process.

Protocol:

-

Sample Preparation: Prepare a powdered sample of the manganese phosphate material.

-

Instrumentation: Use a diffractometer equipped with a high-temperature stage.

-

Heating Program: Heat the sample according to a predefined temperature program while continuously or intermittently collecting XRD patterns.

-

Data Collection: Collect diffraction patterns at various temperatures to track the changes in the crystal structure of the material.

-

Phase Identification: Analyze the diffraction patterns to identify the initial material, any intermediate phases (e.g., Mn₃(PO₄)₂), and the final decomposition product (Mn₂P₂O₇).

Visualizing the Decomposition and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the thermal decomposition pathway of anhydrous MnPO₄ and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of anhydrous olivine MnPO₄.

Caption: Experimental workflow for synthesis and thermal analysis.

References

Spectroscopic Analysis of Manganese(III) Phosphate: A Technical Guide

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the characterization of manganese(III) phosphate (B84403) (MnPO4). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual workflows to support research and development activities.

Introduction

Manganese(III) phosphate is a compound of interest in various fields, including materials science and potentially in biomedical applications. A thorough understanding of its physicochemical properties is crucial for its application and development. Spectroscopic analysis provides essential information on the structure, composition, and electronic properties of MnPO4. This guide covers four key spectroscopic techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS).

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and molecular vibrations within a compound. For MnPO4, FTIR and Raman spectroscopy are complementary techniques that provide detailed information about the phosphate group and its interaction with the manganese ion.

Experimental Protocols

2.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the finely ground MnPO4 sample with 200 mg of dry KBr powder in an agate mortar.

-

Grind the mixture to a fine, homogeneous powder.

-

Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a translucent pellet.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powdered sample directly onto the ATR crystal.

-

-

Instrumentation and Data Acquisition:

-

Place the prepared KBr pellet or the ATR accessory with the sample into the sample compartment of an FTIR spectrometer.

-

Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet) prior to the sample measurement.

-

Acquire the sample spectrum and perform a background subtraction. For improved signal-to-noise ratio, co-add multiple scans (e.g., 32 or 64).

-

2.1.2. Raman Spectroscopy

-

Sample Preparation:

-

Place a small amount of the MnPO4 powder on a clean microscope slide.

-

Gently press the powder with a clean coverslip to create a flat surface for analysis.[1]

-

-

Instrumentation and Data Acquisition:

-

Place the sample slide on the stage of a Raman microscope.

-

Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.

-

Focus the laser onto the sample surface.

-

Acquire the Raman spectrum over a typical range of 100 to 4000 cm⁻¹.

-

Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

-

Data Presentation: Vibrational Modes of Phosphate

The following table summarizes the expected vibrational modes for the phosphate group in this compound. The exact peak positions can vary slightly depending on the crystal structure and sample preparation.

| Vibrational Mode | FTIR Peak Position (cm⁻¹) | Raman Shift (cm⁻¹) | Assignment |

| ν1 (PO₄³⁻) Symmetric Stretch | ~960 - 980 | ~950 - 990 | P-O symmetric stretching |

| ν2 (PO₄³⁻) Symmetric Bend | ~420 - 460 | ~400 - 500 | O-P-O symmetric bending |

| ν3 (PO₄³⁻) Antisymmetric Stretch | ~1000 - 1150 | ~1000 - 1175 | P-O antisymmetric stretching |

| ν4 (PO₄³⁻) Antisymmetric Bend | ~550 - 650 | ~550 - 640 | O-P-O antisymmetric bending |

| Mn-O Vibrations | < 400 | < 300 | Stretching and bending modes of Mn-O bonds |

Note: The data presented is a compilation from spectroscopic studies of various phosphate minerals and compounds.[2][3][4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a material. For this compound, this technique is particularly useful for studying the d-d electronic transitions of the Mn³⁺ ion.

Experimental Protocol

-

Sample Preparation:

-

For solid samples, prepare a suspension of the finely ground MnPO4 powder in a suitable non-absorbing solvent (e.g., deionized water or ethanol).

-

Alternatively, for diffuse reflectance UV-Vis, mix the MnPO4 powder with a non-absorbing matrix like barium sulfate (B86663) (BaSO₄).

-

For solution-based measurements, if a suitable solvent for MnPO4 is available, prepare solutions of known concentrations.

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the sample suspension or solution. Use a reference cuvette with the pure solvent or BaSO₄ matrix.

-

Scan the absorbance or reflectance over a wavelength range of approximately 200 to 800 nm.

-

Record the spectrum and identify the wavelengths of maximum absorbance (λmax).

-

Data Presentation: Electronic Transitions of Mn(III)

Manganese(III) compounds typically exhibit characteristic d-d electronic transitions in the visible region. The exact absorption maxima can be influenced by the coordination environment of the Mn³⁺ ion.

| Electronic Transition | Approximate λmax (nm) | Assignment |

| d-d transition | ~450 - 550 | Spin-allowed electronic transition of Mn³⁺ (d⁴) |

| Charge Transfer | < 400 | Ligand-to-metal charge transfer (LMCT) |

Note: The λmax values are based on general observations for Mn(III) complexes and may vary for MnPO4.[5][6]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the elements present in a material.

Experimental Protocol

-

Sample Preparation:

-

Mount the MnPO4 powder onto a sample holder using double-sided adhesive tape.

-

Ensure a flat and representative surface for analysis.

-

Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

-

Instrumentation and Data Acquisition:

-

Use a monochromatic X-ray source, typically Al Kα (1486.6 eV) or Mg Kα (1253.6 eV).

-

Acquire a survey spectrum to identify all the elements present on the surface.

-

Perform high-resolution scans for the Mn 2p, P 2p, and O 1s regions to determine their chemical states.

-

Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

-

Data Presentation: Binding Energies

The binding energies of the core-level electrons are characteristic of each element and its oxidation state.

| Core Level | Approximate Binding Energy (eV) | Assignment |

| Mn 2p₃/₂ | ~642.0 - 643.0 | Mn³⁺ in an oxide/phosphate environment |

| Mn 2p₁/₂ | ~653.5 - 654.5 | Mn³⁺ in an oxide/phosphate environment |

| P 2p | ~133.0 - 134.0 | P⁵⁺ in a phosphate group (PO₄³⁻) |

| O 1s | ~531.0 - 532.0 | Oxygen in a phosphate group (P-O) |

Note: These binding energy values are typical for manganese phosphates and related compounds. Actual values may vary slightly based on the specific chemical environment and instrument calibration.[7]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

References

- 1. Sample preparation – Nanophoton [nanophoton.net]

- 2. scispace.com [scispace.com]

- 3. repositorio.ufop.br [repositorio.ufop.br]

- 4. researchgate.net [researchgate.net]

- 5. uv visible light absorption spectrum of manganese complexes spectra of hexaaquamanganese(II) complex ions manganate(VI) charge transfer complex ion hexaaquamanganese(III) ion Doc Brown's chemistry revision notes [docbrown.info]

- 6. scispace.com [scispace.com]

- 7. hic.ch.ntu.edu.tw [hic.ch.ntu.edu.tw]

An In-depth Technical Guide to the Electronic Configuration and Structural Chemistry of Manganese(III) in Phosphate Lattices

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic configuration of trivalent manganese (Mn(III)) within phosphate-based crystal lattices. It delves into the fundamental principles governing its electronic structure, the resultant structural distortions, and the experimental methodologies used for its synthesis and characterization. This document is intended to serve as a core reference for professionals in materials science, inorganic chemistry, and drug development who are working with or exploring manganese-based compounds.

Fundamental Electronic Configuration of Manganese(III)

Manganese (Mn), with an atomic number of 25, possesses a ground-state electron configuration of [Ar] 3d⁵ 4s². Upon oxidation to the +3 state, it loses two electrons from the 4s orbital and one from the 3d orbital, resulting in the electronic configuration [Ar] 3d⁴ for the Mn(III) ion.[1][2] This d⁴ configuration is of particular interest as it gives rise to unique structural and magnetic properties when the ion is incorporated into a crystal lattice.

In the presence of a phosphate (B84403) lattice, the Mn(III) ion typically occupies an octahedral coordination environment, surrounded by six oxygen atoms from the phosphate (PO₄³⁻) groups and, in some cases, water molecules.[3][4] According to crystal field theory, the five degenerate d-orbitals of the free Mn(III) ion split into two energy levels in an octahedral field: a lower-energy t₂g triplet (dxy, dyz, dxz) and a higher-energy eg doublet (dx²-y², dz²).

For a high-spin d⁴ ion like Mn(III), the electron configuration in an octahedral field is t₂g³ eg¹. This asymmetrical filling of the eg orbitals, with one orbital occupied by a single electron and the other empty, is the root cause of the Jahn-Teller effect.

The Jahn-Teller Effect in Mn(III) Phosphates

The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion that removes the degeneracy, thereby lowering the overall energy of the system. The t₂g³ eg¹ configuration of high-spin Mn(III) in an octahedral field is electronically degenerate and thus highly susceptible to this effect.[5][6]

This distortion typically manifests as an elongation or compression of the MnO₆ octahedra along one axis.[5][7] In most Mn(III) phosphate structures, an axial elongation is observed, where two trans Mn-O bonds are significantly longer than the other four equatorial bonds. This removes the degeneracy of the eg orbitals, lowering the energy of the dz² orbital and raising the energy of the dx²-y² orbital (in the case of z-axis elongation). The single eg electron then occupies the lower-energy dz² orbital, stabilizing the distorted geometry. This structural distortion is a hallmark of Mn(III) compounds and profoundly influences their chemical reactivity, magnetic properties, and electrochemical performance.[7][8]

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Manganese(III) phosphate - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal Jahn–Teller Distortion Changes and Slow Relaxation of Magnetization in Mn(III) Schiff Base Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Jahn‐Teller Effects in a Vanadate‐Stabilized Manganese‐Oxo Cubane Water Oxidation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pr.ibs.re.kr [pr.ibs.re.kr]

Methodological & Application

Application Notes & Protocols: Hydrothermal Synthesis of Manganese(III) Phosphate Nanoparticles for Biomedical Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: Manganese(III) phosphate (B84403) (MnPO₄·H₂O) nanoparticles are emerging as versatile inorganic nanomaterials with significant potential in the biomedical field. Their unique properties, including biocompatibility, pH-sensitive degradation, and paramagnetic characteristics, make them highly attractive for advanced applications such as drug delivery, bioimaging, and cancer immunotherapy.[1][2] The hydrothermal synthesis method offers a robust and reliable route to produce crystalline MnPO₄·H₂O nanoparticles with controlled morphology and size, which are critical parameters for their in-vivo performance.[3][4]

These nanoparticles can serve as intelligent carriers for chemotherapeutic agents, releasing their payload in the acidic tumor microenvironment (TME), thereby reducing systemic toxicity.[1][5] Furthermore, the release of manganese ions (Mn²⁺) upon degradation allows for their use as effective contrast agents for T1-weighted magnetic resonance imaging (MRI), enabling real-time monitoring of drug delivery and therapeutic response.[1][2] A particularly exciting application lies in their ability to activate the cGAS-STING pathway of the innate immune system, positioning them as promising adjuvants for cancer immunotherapy.[1]

This document provides detailed protocols for the hydrothermal synthesis of manganese(III) phosphate nanoparticles and outlines their key applications in drug development.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of MnPO₄·H₂O Nanorods

This protocol is adapted from methodologies focused on producing well-defined, single-crystal nanostructures.[4][6]

Materials:

-

Manganese(II) nitrate (B79036) (Mn(NO₃)₂)

-

Phosphoric acid (H₃PO₄, 85%)

-

Deionized water

-

Teflon-lined stainless steel autoclave

-

Laboratory oven

-

Centrifuge

Procedure:

-

Precursor Solution Preparation: Prepare an aqueous solution of manganese(II) nitrate and phosphoric acid. For example, dissolve Mn(NO₃)₂ and H₃PO₄ in deionized water to achieve desired molar concentrations (see Table 1 for examples).

-

Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless steel autoclave, filling it to no more than 80% of its capacity.

-

Sealing and Heating: Seal the autoclave tightly and place it in a laboratory oven. Heat the autoclave to a specified temperature (e.g., 130°C) and maintain this temperature for a set duration (e.g., 16 hours) to facilitate the crystallization of MnPO₄·H₂O nanorods.[6]

-

Cooling and Collection: After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature naturally.

-

Purification: Open the autoclave carefully in a fume hood. Collect the precipitate by centrifugation.

-

Washing: Wash the collected product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at a low temperature (e.g., 60°C) for several hours to obtain the purified MnPO₄·H₂O nanoparticle powder.

Protocol 2: Co-Precipitation Synthesis of MnPO₄·H₂O Nanoparticles

This protocol describes a scalable precipitation method involving oxidation of a manganese(II) salt.[6]

Materials:

-

Manganese(II) nitrate solution (50% by weight)

-

Concentrated nitric acid (HNO₃)

-

Phosphoric acid (H₃PO₄, 85%)

-

Evaporating dish and watch glass

-

Steam bath

-

Suction filtration apparatus

Procedure:

-

Mixing Reagents: In an evaporating dish, carefully mix 14 grams of concentrated nitric acid with 42 grams of 85% phosphoric acid.

-

Adding Manganese Source: While stirring, add 90 mL of a 50% (by weight) solution of manganese(II) nitrate to the acid mixture.[6]

-

Heating and Precipitation: Cover the dish with a watch glass and heat it on a steam bath. The solution will change color as nitrogen oxides evolve and an olive-green precipitate of MnPO₄·H₂O forms.[6]

-

Filtration and Washing: Once a significant amount of precipitate has formed, filter the mixture using suction. Wash the collected solid with two 20 mL portions of water.[6]

-

Drying: Dry the washed product in an oven at 60-80°C to obtain the final MnPO₄·H₂O powder.

Data Presentation: Synthesis Parameters

The morphology and size of manganese phosphate nanoparticles are highly dependent on the synthesis conditions.[7] The following table summarizes key parameters from various synthesis protocols.

| Synthesis Method | Manganese Source | Phosphorus Source | Oxidant/Other Reagents | Temp (°C) | Time (h) | pH | Resulting Morphology | Reference |

| Hydrothermal | Mn(NO₃)₂ | H₃PO₄ | - | 130 | 16 | - | Single-crystal rods (0.1-0.66 µm diameter) | [4][6] |

| Hydrothermal | KMnO₄ | - | Ethanol | 110 | 4 | - | Nanowires | [8] |

| Precipitation | Mn(NO₃)₂ (50% wt) | H₃PO₄ (85%) | Conc. HNO₃ | Steam Bath | - | - | Olive-green precipitate | [6] |

| Precipitation | Mn(NO₃)₂ (0.5 M) | H₃PO₄ (0.75 M) | H₂O₂ (0.5 M), Ethylene Glycol | 80 | 3 | 3.0 | Sheet-like primary particles (<1 µm) | [6][9] |